3,3-Dimethylglutaric acid
Overview
Description
3,3-Dimethylpentanedioate: is an organic compound with the molecular formula C7H12O4. It is a derivative of glutaric acid, where two methyl groups are attached to the third carbon of the pentanedioic acid chain. This compound is occasionally found in human urine and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
3,3-Dimethylglutaric acid is a type of α,ω-dicarboxylic acid . It is a metabolite, an intermediate or product resulting from metabolism
Mode of Action
It is known to act as a reactant in several biochemical reactions . These include cyclodehydration of diols, synthesis of conjugates of betulin derivatives used as anti-HIV agents, preparation of dimeric peptide antagonists of IgG-FcRn interaction, microwave-assisted protection of glutaraldehyde, synthesis of glycyrrhetinic acid derivatives for proteasome inhibition, and catalytic, asymmetric transannular aldolizations .
Biochemical Pathways
It is involved in several biochemical reactions as mentioned above . The downstream effects of these reactions would depend on the specific context and conditions under which they occur.
Pharmacokinetics
As a metabolite, it is likely to be involved in various metabolic processes .
Result of Action
It is known to participate in several biochemical reactions, suggesting that it may have diverse effects depending on the specific context and conditions .
Biochemical Analysis
Biochemical Properties
3,3-Dimethylglutaric acid acts as a reactant involved in various biochemical reactions . It is involved in the cyclodehydration of diols, synthesis of conjugates of betulin derivatives used as anti-HIV agents, preparation of dimeric peptide antagonists of IgG-FcRn interaction, microwave-assisted protection of glutaraldehyde, synthesis of glycyrrhetinic acid derivatives for proteasome inhibition, and catalytic, asymmetric transannular aldolizations .
Cellular Effects
It is known to be involved in various biochemical reactions, which suggests that it may have significant effects on cellular processes .
Molecular Mechanism
It is known to participate in various biochemical reactions, suggesting that it may interact with various biomolecules
Metabolic Pathways
These are fatty acids with an acyl chain that has a methyl branch
Preparation Methods
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: One common method to synthesize 3,3-Dimethylpentanedioate involves the reaction of tert-amyl chloride with propionaldehyde to produce 3,3-dimethylpentan-2-ol. This intermediate is then dehydrated to form 3,3-dimethylpent-2-ene, which is subsequently hydrogenated to yield 3,3-dimethylpentane.
Industrial Production: Industrially, the compound can be synthesized through the reaction of magnesium alkoxyl ethyl malonate with 2-dimethyl butyryl chloride to form 2,2-dimethyl butyryl ethyl malonate.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3-Dimethylpentanedioate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated compounds, substituted esters.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in coordination chemistry to form complexes with metals.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Metabolic Studies: Occasionally found in human urine, indicating its role in metabolic pathways.
Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Industry:
Polymer Production: Used in the production of certain types of polymers and resins.
Agriculture: Intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
3,3-Dimethylglutaric Acid: Another derivative of glutaric acid with similar structural features.
2,2-Dimethylpentanedioic Acid: A structural isomer with methyl groups on the second carbon.
Glutaric Acid: The parent compound without methyl substitutions.
Uniqueness:
Structural Features: The presence of two methyl groups on the third carbon makes 3,3-Dimethylpentanedioate unique compared to its analogs.
Reactivity: Its specific reactivity patterns in oxidation, reduction, and substitution reactions distinguish it from similar compounds.
Properties
IUPAC Name |
3,3-dimethylpentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2,3-5(8)9)4-6(10)11/h3-4H2,1-2H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHQIGLHYXLKAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063617 | |
Record name | Pentanedioic acid, 3,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS], Solid | |
Record name | 3,3-Dimethylglutarate | |
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Record name | 3,3-Dimethylglutaric acid | |
Source | Human Metabolome Database (HMDB) | |
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CAS No. |
4839-46-7 | |
Record name | 3,3-Dimethylglutaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4839-46-7 | |
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Record name | 3,3-Dimethylglutarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004839467 | |
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Record name | 3,3-DIMETHYLGLUTARIC ACID | |
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Record name | 3,3-DIMETHYLGLUTARIC ACID | |
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Record name | Pentanedioic acid, 3,3-dimethyl- | |
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Record name | Pentanedioic acid, 3,3-dimethyl- | |
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Record name | 3,3-dimethylglutaric acid | |
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Record name | 3,3-DIMETHYLGLUTARIC ACID | |
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Record name | 3,3-Dimethylglutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002441 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
103.5 °C | |
Record name | 3,3-Dimethylglutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002441 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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